4-o-Tolylpiperidine-4-carbonitrile
Description
4-o-Tolylpiperidine-4-carbonitrile (CAS: 972-17-8; IUPAC: 1-benzyl-4-[(2-methylphenyl)amino]-4-piperidinecarbonitrile) is a piperidine-derived carbonitrile featuring a benzyl group at position 1 and an o-tolylamino substituent at position 4 of the piperidine ring. Its molecular formula is C₂₀H₂₃N₃ (molecular weight: 305.42 g/mol). This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its rigid bicyclic structure and nitrogen-rich functional groups, which enhance binding affinity in drug-receptor interactions .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(2-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |
InChI Key |
SXQORFLMYVJAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolylpiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-cyanopiperidine with o-tolyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 4-o-Tolylpiperidine-4-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-o-Tolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as 4-cyano-4-(o-tolyl)piperidone.
Reduction: Reduced derivatives such as 4-amino-4-(o-tolyl)piperidine.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-o-Tolylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-o-Tolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 4-o-Tolylpiperidine-4-carbonitrile and its analogs:
Key Observations:
- Solubility : Piperidine-4-carbonitrile hydrochloride (C₆H₁₁ClN₂) exhibits higher aqueous solubility due to its ionic nature, whereas 4-o-Tolylpiperidine-4-carbonitrile is more lipophilic, favoring blood-brain barrier penetration .
- Fluorine Substitution: 4-(4-Fluorophenyl)piperidine (C₁₁H₁₂FN) demonstrates increased metabolic stability and bioavailability compared to non-fluorinated analogs, making it a candidate for CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
